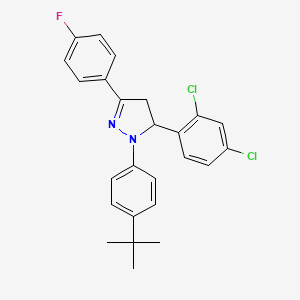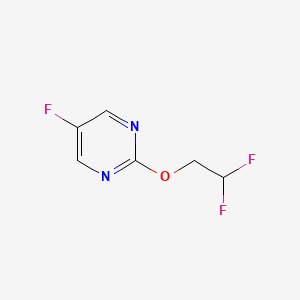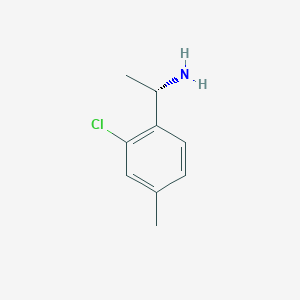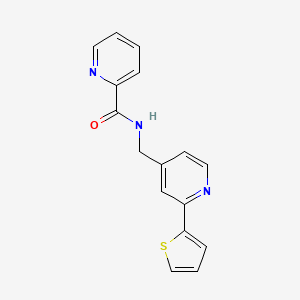
1-(4-(Tert-butyl)phenyl)-5-(2,4-dichlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(Tert-butyl)phenyl)-5-(2,4-dichlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole is a useful research compound. Its molecular formula is C25H23Cl2FN2 and its molecular weight is 441.37. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(Tert-butyl)phenyl)-5-(2,4-dichlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(Tert-butyl)phenyl)-5-(2,4-dichlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
The compound under investigation is part of a broader family of pyrazole derivatives that have been synthesized and characterized for various scientific purposes. These pyrazole compounds are prepared through the condensation of chalcones with hydrazine hydrate, using different aliphatic acids such as formic acid, acetic acid, and propionic acid. The structures of these compounds, including those similar to the compound , have been elucidated using X-ray single crystal structure determination. This method helps in understanding the molecular conformation and the dihedral angles between the pyrazole and substituted phenyl rings, providing insights into their potential chemical behavior and interactions (Loh et al., 2013).
Structural Studies and Applications
Further structural studies have been conducted on isostructural pyrazolines, demonstrating the utility of these compounds in crystallography and potentially in materials science. The compounds exhibit specific molecular conformations and planarity, apart from certain substituted phenyl groups which tend to orient perpendicular to the rest of the molecule. Such structural characterizations are critical for understanding the electronic and optical properties of these compounds, which could have applications in the development of new materials and fluorescent dyes (Kariuki et al., 2021).
Molecular Dimerization and Hydrogen Bonding
The formation of molecular dimers through hydrogen bonding is another notable feature of these compounds. Studies have shown that certain pyrazole derivatives can dimerize in solution, a process that is confirmed through ESI-MS spectra and characterized by X-ray crystallography. The ability to form dimers via intermolecular hydrogen bonds is not only of theoretical interest but also has practical implications in the fields of supramolecular chemistry and pharmaceuticals, where dimerization can affect the solubility, stability, and bioactivity of compounds (Zheng et al., 2010).
Potential Inhibitory Activity and Biological Applications
The presence of fluorophenyl groups in these pyrazole derivatives suggests a potential for biological activity. Fluorine atoms significantly influence the biological properties of organic compounds, including their metabolic stability and binding affinity to biological targets. Although direct studies on the biological activities of the specific compound mentioned were not found, the structural similarities with other fluorinated pyrazole derivatives imply potential applications in medicinal chemistry, particularly as inhibitors of enzymes or receptors (Nieto et al., 2015).
特性
IUPAC Name |
2-(4-tert-butylphenyl)-3-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23Cl2FN2/c1-25(2,3)17-6-11-20(12-7-17)30-24(21-13-8-18(26)14-22(21)27)15-23(29-30)16-4-9-19(28)10-5-16/h4-14,24H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHORTNKROLTZLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C(CC(=N2)C3=CC=C(C=C3)F)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Tert-butyl)phenyl)-5-(2,4-dichlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-chlorobenzyl)-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)



![ethyl 2-(3-(2-chlorobenzyl)-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2925444.png)
![3-[(4-Chlorophenyl)sulfonylmethyl]-5-(trifluoromethyl)-1,2,4-oxadiazole](/img/structure/B2925445.png)

![4-[[1-(2,5-Dimethylphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2925448.png)
![(E)-1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylprop-2-en-1-one](/img/structure/B2925449.png)

![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide](/img/structure/B2925454.png)

![4-({2-[(Carboxymethyl)sulfanyl]acetyl}amino)benzenecarboxylic acid](/img/structure/B2925457.png)
![4-(N,N-diisobutylsulfamoyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2925460.png)